molecular formula C18H24N2O6 B4041663 3,3-dimethyl-2-oxobutyl N-(4-methoxybenzoyl)glycylglycinate

3,3-dimethyl-2-oxobutyl N-(4-methoxybenzoyl)glycylglycinate

Cat. No.: B4041663
M. Wt: 364.4 g/mol
InChI Key: GTZUEKHLXIMLGP-UHFFFAOYSA-N
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Description

3,3-dimethyl-2-oxobutyl N-(4-methoxybenzoyl)glycylglycinate is a useful research compound. Its molecular formula is C18H24N2O6 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.16343649 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Chemical Reactions

  • Innovative Synthesis Techniques : Research demonstrates advanced synthesis methods for related compounds, highlighting the importance of innovative chemical reactions in creating complex molecules. For example, the Bohlmann-Rahtz heteroannulation has been employed for generating products with oxazole-thiazole-pyridine structures from specific precursors, showcasing the potential for crafting intricate molecular designs (Bagley et al., 2003).
  • Cascade Reactions : Studies reveal the utility of cascade reactions in synthesizing compounds with unique structural features. The thermolysis of certain precursors has been shown to afford complex products through a series of sequential steps, indicating the versatility of such methods in organic synthesis (Kassam & Warkentin, 1994).

Potential Applications

  • Chemical Intermediate : The synthesis and functionalization of related compounds suggest their potential as intermediates in the development of new materials or chemicals with specific properties. For example, research on the synthesis of specific isoflavones or other organometallic complexes hints at the broader applicability of these methods in creating compounds with desired biological or physical properties (Lang'at-Thoruwa et al., 2003; Benz et al., 2013).
  • Advanced Materials Development : The exploration of new synthetic methods and compound transformations underlines the potential for developing advanced materials or drugs. This is particularly evident in studies focusing on the valorization of renewables and the synthesis of polymers with specific functionalities, showcasing the role of chemistry in addressing sustainability and technological challenges (Fiorani et al., 2018).

Properties

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)14(21)11-26-16(23)10-19-15(22)9-20-17(24)12-5-7-13(25-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZUEKHLXIMLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)COC(=O)CNC(=O)CNC(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.